1-(3-chlorobenzyl)-N-[4-(methylsulfanyl)benzyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions The process may start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
- 1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
Uniqueness: 1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of a triazole ring, a pyrrole ring, and the specific functional groups attached. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20ClN5OS |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-[(4-methylsulfanylphenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide |
InChI |
InChI=1S/C22H20ClN5OS/c1-30-19-9-7-16(8-10-19)14-24-21(29)20-22(27-11-2-3-12-27)28(26-25-20)15-17-5-4-6-18(23)13-17/h2-13H,14-15H2,1H3,(H,24,29) |
InChI Key |
RXFOPPKASMAQIU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N4C=CC=C4 |
Origin of Product |
United States |
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